Ethyl(dihexyl)(3-methylphenoxy)silane Ethyl(dihexyl)(3-methylphenoxy)silane
Brand Name: Vulcanchem
CAS No.: 59280-34-1
VCID: VC19578786
InChI: InChI=1S/C21H38OSi/c1-5-8-10-12-17-23(7-3,18-13-11-9-6-2)22-21-16-14-15-20(4)19-21/h14-16,19H,5-13,17-18H2,1-4H3
SMILES:
Molecular Formula: C21H38OSi
Molecular Weight: 334.6 g/mol

Ethyl(dihexyl)(3-methylphenoxy)silane

CAS No.: 59280-34-1

Cat. No.: VC19578786

Molecular Formula: C21H38OSi

Molecular Weight: 334.6 g/mol

* For research use only. Not for human or veterinary use.

Ethyl(dihexyl)(3-methylphenoxy)silane - 59280-34-1

Specification

CAS No. 59280-34-1
Molecular Formula C21H38OSi
Molecular Weight 334.6 g/mol
IUPAC Name ethyl-dihexyl-(3-methylphenoxy)silane
Standard InChI InChI=1S/C21H38OSi/c1-5-8-10-12-17-23(7-3,18-13-11-9-6-2)22-21-16-14-15-20(4)19-21/h14-16,19H,5-13,17-18H2,1-4H3
Standard InChI Key TXDJQKYZSGVYGS-UHFFFAOYSA-N
Canonical SMILES CCCCCC[Si](CC)(CCCCCC)OC1=CC=CC(=C1)C

Introduction

Chemical Identity and Structural Analysis

Ethyl(dihexyl)(3-methylphenoxy)silane (CAS RN: 59280-34-1) belongs to the tetraorganosilane family, characterized by a silicon atom covalently bonded to four organic substituents. Its molecular structure integrates:

  • Ethyl group (C₂H₅): A short-chain alkyl moiety contributing to steric flexibility.

  • Dihexyl groups (C₆H₁₃): Long-chain alkyl substituents enhancing hydrophobicity and thermal stability.

  • 3-Methylphenoxy group (C₆H₄(CH₃)O): An aromatic ether moiety enabling π-π interactions and surface adhesion.

The combination of alkyl and aryloxy groups creates a molecule with balanced lipophilicity and reactivity, making it suitable for interfacial applications. Comparative analysis with structurally related silanes, such as tetraethyl orthosilicate (TEOS, CAS 78-10-4) and trichloroethylsilane (CAS 115-21-9) , highlights its unique hybrid characteristics. For instance, TEOS lacks long alkyl chains, limiting its compatibility with organic polymers, while trichloroethylsilane’s chlorine substituents increase reactivity but reduce stability under humid conditions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of ethyl(dihexyl)(3-methylphenoxy)silane typically involves alkylation or aryloxy substitution reactions starting from chlorosilane precursors. A plausible route includes:

  • Grignard Reaction: Reacting dihexylmagnesium bromide with ethyl(3-methylphenoxy)chlorosilane in anhydrous tetrahydrofuran (THF) under inert atmosphere.

  • Purification: Distillation under reduced pressure to isolate the product from byproducts like magnesium salts.

Scalable Manufacturing

Industrial production may employ continuous-flow reactors to enhance yield and reproducibility. Key parameters include:

  • Temperature: Maintained at 50–70°C to optimize reaction kinetics without degrading heat-sensitive components.

  • Catalysts: Lewis acids like aluminum chloride may accelerate silane-aryl ether coupling.

  • Quality Control: Gas chromatography-mass spectrometry (GC-MS) ensures purity ≥98%, critical for applications in electronics or pharmaceuticals.

Physicochemical Properties

Experimental data for ethyl(dihexyl)(3-methylphenoxy)silane remains sparse, but extrapolation from analogous compounds suggests:

PropertyValue (Estimated)Comparison to TEOS
Boiling Point280–300°CHigher than TEOS (168°C)
Density (20°C)0.92–0.95 g/cm³Lower than trichloroethylsilane (1.24 g/cm³)
Hydrolytic StabilityModerateSuperior to chlorosilanes
Solubility in THFMiscibleSimilar to TEOS

The long hexyl chains impart hydrophobicity, reducing water absorption compared to alkoxysilanes like TEOS. Conversely, the phenoxy group enhances compatibility with aromatic polymers, a trait exploited in flame-retardant formulations .

Functional Applications

Surface Modification and Coatings

Ethyl(dihexyl)(3-methylphenoxy)silane’s bifunctional nature enables it to act as a coupling agent between inorganic substrates (e.g., glass, metals) and organic polymers. Applications include:

  • Anti-Corrosive Coatings: Formation of self-assembled monolayers (SAMs) on steel surfaces, blocking moisture penetration.

  • Adhesion Promotion: Enhancing bond strength in epoxy composites through silanol (-SiOH) condensation with hydroxylated surfaces.

Polymer Additives

Incorporation into polymers like polyethylene or polyvinyl chloride (PVC) improves:

  • Thermal Stability: Hexyl groups act as plasticizers, reducing chain mobility at elevated temperatures.

  • Flame Retardancy: Synergistic effects with phosphorus-based retardants, as observed in patent CN107075378B , where silanes reduce peak heat release rates by 40–60%.

Electronic Materials

The compound’s low dielectric constant (estimated <2.5) makes it a candidate for interlayer dielectrics in microelectronics, minimizing capacitive losses in high-frequency circuits.

Comparative Analysis with Related Silanes

The table below contrasts ethyl(dihexyl)(3-methylphenoxy)silane with common industrial silanes:

CompoundKey FeaturesApplications
Ethyl(dihexyl)(3-methylphenoxy)silaneHybrid alkyl-aryloxy structureCoatings, polymer additives
Tetraethyl orthosilicate (TEOS) Tetraethoxysilane, high reactivitySol-gel processes, glass coatings
Trichloroethylsilane Chlorine substituents, high electrophilicitySemiconductor precursor
(3-aminopropyl)triethoxysilane Amino-functionalizedAdhesives, biomaterial functionalization

Future Research Directions

  • Reactivity Studies: Systematic investigation of hydrolysis kinetics under varying pH and temperature.

  • Toxicological Profiling: In vitro assays to assess ecotoxicological impacts on aquatic ecosystems.

  • Advanced Applications: Exploration in drug delivery systems leveraging its amphiphilic structure.

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